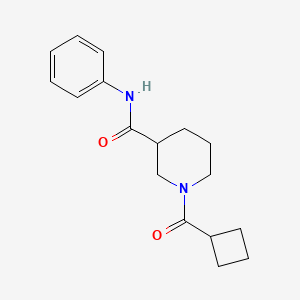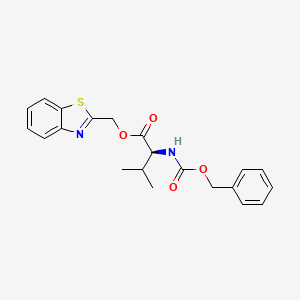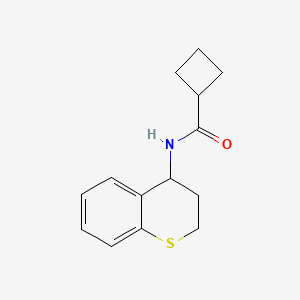
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of the central nervous system and plays a significant role in learning, memory, and synaptic plasticity. CPP has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Mécanisme D'action
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in synaptic plasticity. However, at low concentrations, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance learning and memory, as well as improve cognitive function. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has several advantages for lab experiments, including its ability to modulate the NMDA receptor and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, including its potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain, as well as its use as a tool for studying the NMDA receptor and synaptic plasticity. Additionally, further research is needed to determine the optimal dosing and administration of 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, as well as its potential toxicity and side effects.
Méthodes De Synthèse
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclobutanecarbonyl chloride with N-phenylpiperidine-3-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to yield 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide in its pure form.
Applications De Recherche Scientifique
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been extensively studied in scientific research for its ability to modulate the NMDA receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory in animal models. Additionally, 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-15-9-2-1-3-10-15)14-8-5-11-19(12-14)17(21)13-6-4-7-13/h1-3,9-10,13-14H,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZJOAXYAPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)


![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)

![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)